molecular formula C17H28N4O B1618075 Piperamide CAS No. 299-48-9

Piperamide

Cat. No.: B1618075
CAS No.: 299-48-9
M. Wt: 304.4 g/mol
InChI Key: DPCSPGOPQYRPCP-UHFFFAOYSA-N
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Description

Piperamide is a naturally occurring amide alkaloid found in various species of the Piper genus, such as black pepper (Piper nigrum). It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

Piperamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

Piperamide is a significant class of compounds derived from the Piper genus, particularly known for its diverse biological activities. This article explores the biological activity of piperamides, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Piperamides

Piperamides are primarily found in black pepper (Piper nigrum) and other species within the Piperaceae family. They are characterized by their amide functional group and are responsible for many of the medicinal properties attributed to these plants. Notable piperamides include piperine, piperlonguminine, and retrofractamide A.

1. Antimicrobial Activity

Piperamides exhibit significant antimicrobial properties against various pathogens. For instance:

  • Piperine : Demonstrated moderate antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 156 µg/mL and was effective against Staphylococcus aureus and Escherichia coli .
  • Piperlonguminine : Showed enhanced activity against P. aeruginosa, with an inhibition zone of 15.7 mm .

2. Anticancer Properties

Research indicates that certain piperamides possess anticancer potential:

  • Piperlonguminine and Retrofractamide A : Evaluated for their inhibitory effects on histone deacetylases (HDACs) and cytotoxicity against HCT-116 human colon cancer cells. Compounds with hydroxamic acid moieties exhibited moderate HDAC activity .
  • Mechanism : Piperamides may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways associated with tumor growth .

3. Neuropharmacological Effects

Piperamides have been linked to neuropharmacological activities:

  • GABA A Receptor Modulation : Piperine was identified as a positive allosteric modulator of GABA A receptors, enhancing chloride currents significantly . This suggests potential applications in treating anxiety and epilepsy, aligning with traditional uses in folk medicine .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of this compound-rich extracts from Piper guineense. The hexane extract exhibited an MIC of 19 µg/mL against Sarcina sp., indicating promising antibacterial potential .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of this compound analogues, revealing that derivatives showed varying degrees of cytotoxicity against cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design .

Data Tables

CompoundSourceActivity TypeMIC (µg/mL)Notes
PiperinePiper nigrumAntibacterial156Moderate activity against P. aeruginosa
PiperlongumininePiper nigrumAnticancer-Effective against HCT-116 cells
Retrofractamide APiper nigrumHDAC Inhibition-Potential anticancer agent
This compound ExtractPiper guineenseAntibacterial19Effective against Sarcina sp.

Properties

CAS No.

299-48-9

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22)

InChI Key

DPCSPGOPQYRPCP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C

Origin of Product

United States

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